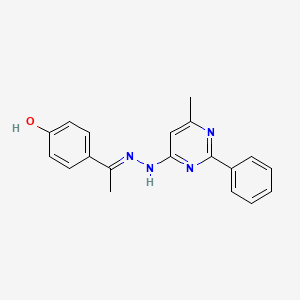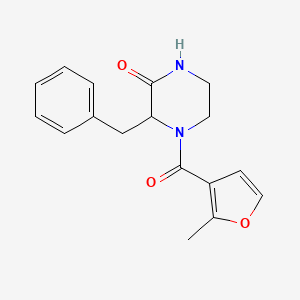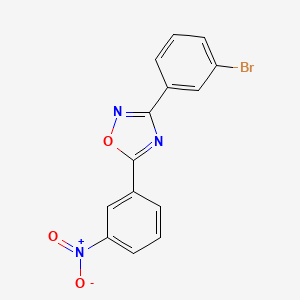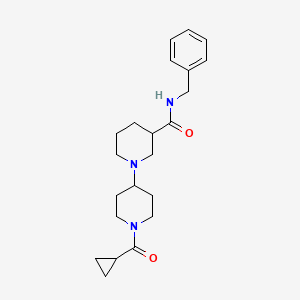
1-(4-hydroxyphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-hydroxyphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone, commonly known as HPEH, is a novel compound that has been studied extensively for its potential applications in various fields of science. HPEH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). The unique chemical structure of HPEH has led to its investigation in areas such as medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of HPEH is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. HPEH has been shown to inhibit the production of ROS and reduce oxidative stress, which could be beneficial in the treatment of diseases such as cancer and neurodegenerative disorders. HPEH has also been shown to modulate various signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
HPEH has been shown to have several biochemical and physiological effects. In vitro studies have shown that HPEH exhibits potent antioxidant and anti-inflammatory activities, which could be beneficial in the treatment of various diseases. HPEH has also been shown to modulate various enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In vivo studies have shown that HPEH exhibits low toxicity and is well-tolerated, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HPEH in lab experiments is its potent antioxidant and anti-inflammatory activities, which could be beneficial in the study of various diseases. HPEH is also relatively easy to synthesize and purify, making it a readily available compound for research purposes. One limitation of using HPEH in lab experiments is its limited solubility in aqueous solutions, which could limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of HPEH. One direction could be the investigation of HPEH as a potential therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction could be the development of novel derivatives of HPEH with improved pharmacological properties. The use of HPEH as a potential antimicrobial agent could also be further explored. Additionally, the mechanism of action of HPEH could be further elucidated to better understand its potential applications in various fields of science.
Synthesemethoden
The synthesis of HPEH involves the condensation of 4-hydroxyacetophenone and 6-methyl-2-phenyl-4-pyrimidinylhydrazine in the presence of a catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is purified by recrystallization and characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
HPEH has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that HPEH exhibits potent antioxidant and anti-inflammatory activities, which could make it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. HPEH has also been investigated for its potential as an antimicrobial agent, with some studies showing promising results against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
4-[(E)-C-methyl-N-[(6-methyl-2-phenylpyrimidin-4-yl)amino]carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-12-18(21-19(20-13)16-6-4-3-5-7-16)23-22-14(2)15-8-10-17(24)11-9-15/h3-12,24H,1-2H3,(H,20,21,23)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVVVJUINKNDKP-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)NN=C(C)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N/N=C(\C)/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6034744.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6034750.png)
![5-(diethylamino)-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6034754.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6034768.png)
![2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6034774.png)

![3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B6034779.png)

![N-[(3S)-2-oxo-3-azepanyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B6034794.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6034806.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6034814.png)
![4-(methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B6034822.png)

![N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-chlorobenzamide](/img/structure/B6034834.png)